N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Overview
Description
4-(allyloxy)-3-ethoxybenzylamine hydrochloride: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-3-ethoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Allylation and Ethoxylation: The initial step involves the allylation of a benzyl alcohol derivative, followed by ethoxylation to introduce the allyloxy and ethoxy groups.
Amine Formation: The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable methods.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(allyloxy)-3-ethoxybenzylamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(allyloxy)-3-ethoxybenzylamine hydrochloride:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-3-ethoxybenzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-3-ethoxybenzylamine hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
4-(allyloxy)-3-methoxybenzylamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-(allyloxy)-3-ethoxybenzylamine hydrochloride: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness: : The unique combination of allyloxy, ethoxy, and fluorobenzyl groups in 4-(allyloxy)-3-ethoxybenzylamine hydrochloride imparts specific chemical properties that may enhance its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2.ClH/c1-3-11-23-18-10-7-16(12-19(18)22-4-2)14-21-13-15-5-8-17(20)9-6-15;/h3,5-10,12,21H,1,4,11,13-14H2,2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKXLHVQCPVME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.